molecular formula C6H12N2O3 B555378 (2S)-4-(acetylamino)-2-aminobutanoic acid CAS No. 1190-46-1

(2S)-4-(acetylamino)-2-aminobutanoic acid

Cat. No. B555378
CAS RN: 1190-46-1
M. Wt: 160,17 g/mole
InChI Key: YLZRFVZUZIJABA-YFKPBYRVSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include details about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, acidity or basicity (pKa), and reactivity .

Scientific Research Applications

1. Interactions with Detergents and Surfactants

Yan et al. (2010) studied the interactions of dipeptides, including (2S)-4-(acetylamino)-2-aminobutanoic acid, with sodium dodecyl sulfate in aqueous solutions. This research is significant in understanding the molecular interactions in biochemical systems and the behavior of peptides in the presence of surfactants (Yan, Zhang, Li, & Wang, 2010).

2. Volumetric and Conductometric Behavior

In another study by Yan et al. (2010), the volumetric and conductometric properties of (2S)-4-(acetylamino)-2-aminobutanoic acid in sodium hexanoate solutions were examined. This research contributes to the understanding of the physical properties of amino acids and peptides in different chemical environments (Yan, Zhao, Xing, Wang, & Wang, 2010).

3. Synthesis of Chiral Amino Acids

Hernández et al. (2017) explored the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid using a biocatalytic approach. This research is pivotal in the development of methods for synthesizing chiral amino acids, which are important in pharmaceuticals and biologically active compounds (Hernández, Bujons, Joglar, Charnock, D. D. María, Fessner, & Clapés, 2017).

4. Molecular Compound Formation

Yajima et al. (2009) conducted an X-ray crystal structural analysis of (2S)-4-(acetylamino)-2-aminobutanoic acid derivatives. Their research provides insights into the structural properties and formation of molecular compounds involving amino acids, which is valuable in the field of crystallography and molecular design (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).

5. Pharmaceutical Applications

Studies by Duke et al. (2004) and others have synthesized and evaluated various derivatives of (2S)-4-(acetylamino)-2-aminobutanoic acid. These derivatives are important for their potential pharmaceutical applications, particularly in the development of new drugs (Duke, Chebib, Hibbs, Mewett, & Johnston, 2004).

Safety And Hazards

This involves understanding the toxicity of the compound, any safety precautions that need to be taken while handling it, and its environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and any modifications to the compound that could be beneficial .

properties

IUPAC Name

(2S)-4-acetamido-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRFVZUZIJABA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331556
Record name N-acetyl-L-2,4-diaminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Acetamido-2-aminobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2S)-4-(acetylamino)-2-aminobutanoic acid

CAS RN

1190-46-1
Record name (2S)-4-(Acetylamino)-2-aminobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-acetyl-L-2,4-diaminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamido-2-aminobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 222 °C
Record name 4-Acetamido-2-aminobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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